molecular formula C13H20N4O2S B6435222 N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549028-58-0

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Cat. No. B6435222
CAS RN: 2549028-58-0
M. Wt: 296.39 g/mol
InChI Key: YBVMAFOGZWHQCN-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide (MPCS) is a cyclic sulfonamide with a unique chemical structure. MPCS has a wide range of applications in the field of organic chemistry, including synthesis of organic compounds and as a catalyst in various reactions. The structure of MPCS is composed of two nitrogen atoms, a sulfur atom, and a cyclopropane ring. It has been extensively studied in recent years due to its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been used in a number of scientific research applications, including the synthesis of organic compounds, as a catalyst for various reactions, and as a ligand for metal complexes. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Its mechanism of action is believed to involve binding to specific receptors in the body, which then activate various biochemical pathways. It is also believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been studied for its potential effects on the body. Its biochemical and physiological effects have been studied in both in vitro and in vivo studies. In vitro studies have shown that N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can also reduce oxidative stress. In vivo studies have demonstrated that N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can reduce inflammation, improve glucose metabolism, and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to consider when using N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide in laboratory experiments. For example, the product is sensitive to light and air and can decompose rapidly. Additionally, the product is highly toxic and should be handled with care.

Future Directions

The potential applications of N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide are still being explored. Some of the possible future directions include further research into its mechanism of action, its potential therapeutic applications, and its potential uses in drug delivery systems. Additionally, further research into its biochemical and physiological effects, as well as its potential toxicity, could be beneficial. Finally, further research into its use in organic synthesis and as a catalyst for various reactions could also be beneficial.

Synthesis Methods

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can be synthesized through a variety of methods. One of the most common methods is the condensation reaction of pyrrolidine and 5-methylpyrimidine-2-yl sulfonyl chloride. This reaction produces a mixture of the desired product and byproducts, which can be separated by column chromatography. Another method involves the reaction of methylcyclohexanone and 5-methylpyrimidine-2-yl sulfonyl chloride, which yields the desired product in high yields.

properties

IUPAC Name

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-10-7-14-13(15-8-10)17-6-5-11(9-17)16(2)20(18,19)12-3-4-12/h7-8,11-12H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVMAFOGZWHQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(C2)N(C)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

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